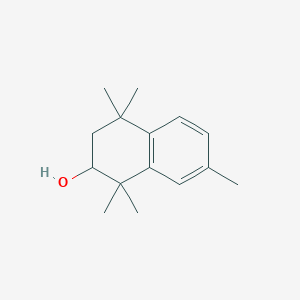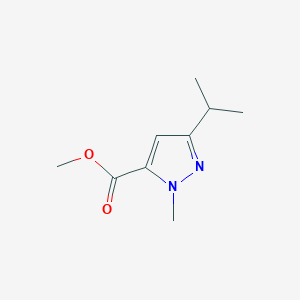
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol
Vue d'ensemble
Description
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C16H26O It is a derivative of tetrahydronaphthalene, characterized by the presence of multiple methyl groups and a hydroxyl group
Méthodes De Préparation
The synthesis of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several synthetic routesIndustrial production methods typically involve catalytic hydrogenation under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding the parent hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including its effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. This compound can modulate cell signaling pathways, leading to changes in cellular behavior and responses .
Comparaison Avec Des Composés Similaires
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:
6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene: This compound has a bromine atom instead of a hydroxyl group, leading to different reactivity and applications.
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but lacks the hydroxyl group, affecting its chemical properties and uses.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin:
These comparisons highlight the unique features of this compound, particularly its hydroxyl group, which plays a crucial role in its chemical behavior and applications.
Propriétés
IUPAC Name |
1,1,4,4,7-pentamethyl-2,3-dihydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10-6-7-11-12(8-10)15(4,5)13(16)9-14(11,2)3/h6-8,13,16H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQXJEIDSOUAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(C2(C)C)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3108624.png)










![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)
